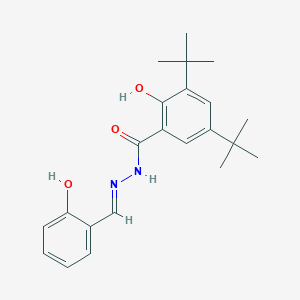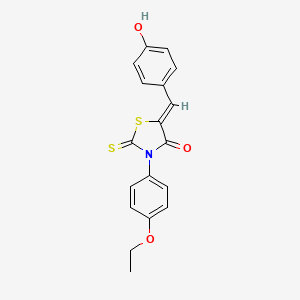acetate](/img/structure/B6060772.png)
methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has been synthesized using various methods.
Applications De Recherche Scientifique
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Mécanisme D'action
The mechanism of action of methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its HDAC inhibitory activity. It has also been reported to inhibit the activity of topoisomerase II, which may lead to DNA damage and cell death. methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
Orientations Futures
There are several future directions for methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in vivo using animal models of cancer and other diseases. Additionally, methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate could be further modified to improve its potency and selectivity, which may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate can be synthesized using various methods, including the reaction of 4-amino-1-piperidinecarboxylic acid with phenylacetyl chloride, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-amino-1-piperidinecarboxylic acid with 2-chloro-1-(4-methoxyphenyl)ethanone, followed by cyclization with hydrazine hydrate. Both methods have been reported to yield high purity methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate.
Propriétés
IUPAC Name |
methyl 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)17(14-8-4-2-5-9-14)21-16(22)12-15(13-19-21)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKMCAVIMWGTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2C(=O)C=C(C=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)


![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![[3-(1-allyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B6060757.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)
